

cross-validation of experimental data with computational models of 3,4-Diaminobenzimidamide

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Compound of Interest

Compound Name: **3,4-Diaminobenzimidamide**

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Cross-Validation of Experimental Data with Computational Models of 3,4-Diaminopyridine

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of experimental data and potential computational models for 3,4-Diaminopyridine (3,4-DAP), a potassium channel blocker used in the treatment of Lambert-Eaton Myasthenic Syndrome (LEMS). By juxtaposing established experimental findings with the predictive power of computational approaches, this document aims to offer a comprehensive understanding of 3,4-DAP's mechanism of action and pharmacokinetic/pharmacodynamic (PK/PD) profile, facilitating further research and development.

Experimental Data Summary

Experimental studies have elucidated the primary mechanism of action of 3,4-DAP and characterized its clinical efficacy.

Mechanism of Action

3,4-DAP primarily acts as a blocker of voltage-gated potassium (K_v) channels in presynaptic nerve terminals.^{[1][2][3]} This blockade leads to a prolongation of the presynaptic action

potential. The extended depolarization increases the influx of calcium ions (Ca^{2+}) through voltage-gated calcium channels.^[1] The elevated intracellular calcium concentration enhances the release of the neurotransmitter acetylcholine (ACh) into the neuromuscular junction, thereby improving muscle strength in patients with LEMS.^{[3][4]} While initially thought to have a low-affinity antagonist effect, recent studies have identified a high-affinity partial antagonist effect of 3,4-DAP on Kv3.3 and Kv3.4 channel subtypes, which are predominantly found at the mammalian neuromuscular junction.^{[1][2]}

Pharmacokinetics and Pharmacodynamics

Population PK/PD analyses have been conducted to understand the exposure-response relationship of 3,4-DAP. A two-compartment model for the parent drug and a one-compartment model for its major metabolite, 3-N-acetyl-3,4-diaminopyridine, have been shown to describe the pharmacokinetic data well.^{[5][6]} Key pharmacokinetic parameters are influenced by factors such as body weight and serum creatinine.^{[5][6]} The pharmacodynamic effect, often measured by muscle strength assessments like the Triple Timed Up & Go (3TUG), is well-characterized by a maximum effect (Emax) model.^{[5][6]}

Table 1: Summary of Experimental Pharmacokinetic and Pharmacodynamic Data for 3,4-Diaminopyridine

Parameter	Value/Model	Species	Source
Pharmacokinetics			
PK Model	Two-compartment (parent), One-compartment (metabolite)	Human	[5] [6]
Variability Factors			
	Body weight, Serum creatinine	Human	[5] [6]
Pharmacodynamics			
PD Model	Fractional inhibitory maximum effect (Emax) model	Human	[5] [6]
Primary Outcome	Triple Timed Up & Go (3TUG) assessment	Human	[5] [6]

Computational Modeling for Cross-Validation

While specific computational models cross-validating the experimental data of **3,4-Diaminobenzimidamide** were not found, we propose a computational workflow based on established methodologies like molecular docking and quantitative structure-activity relationship (QSAR) studies to complement and refine the understanding of its mechanism of action.

Proposed Computational Workflow

A computational approach to cross-validate and predict the activity of 3,4-DAP would involve several key steps:

- Homology Modeling: If the crystal structure of the target Kv channels (e.g., Kv3.3, Kv3.4) is not available, homology models can be built based on the templates of related, structurally resolved ion channels.

- Molecular Docking: Docking studies can predict the binding pose and affinity of 3,4-DAP within the pore of the Kv channel. This can help identify key amino acid residues involved in the interaction and explain the compound's blocking mechanism at a molecular level.
- Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted binding pose and to understand the dynamic nature of the interaction between 3,4-DAP and the channel over time.
- QSAR Analysis: By creating a library of 3,4-DAP analogs with varying potencies, a QSAR model can be developed. This model can correlate the physicochemical properties of the molecules with their channel-blocking activity, guiding the design of more potent and selective derivatives.

Table 2: Comparison of Experimental Data and Potential Computational Model Outputs

Aspect	Experimental Data	Potential Computational Model Output
Mechanism of Action	Blocks presynaptic Kv channels, prolongs action potential, increases ACh release. [1] [2] [3]	Predicted binding site and affinity of 3,4-DAP on Kv channel subtypes. Identification of key interacting amino acid residues.
Selectivity	High-affinity partial antagonist effect on Kv3.3 and Kv3.4. [1] [2]	Differential binding energies and interaction patterns for various Kv channel subtypes, predicting selectivity.
Structure-Activity	Limited publicly available data on analogs.	QSAR models predicting the inhibitory activity of new analogs based on their chemical structure.

Experimental Protocols

Patch-Clamp Electrophysiology for Kv Channel Blockade

- Cell Culture: HEK293 cells are transiently transfected with plasmids containing the cDNA for the desired human Kv channel alpha subunit (e.g., Kv3.3 or Kv3.4).
- Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. Cells are voltage-clamped, and potassium currents are elicited by a series of depolarizing voltage steps.
- Drug Application: 3,4-DAP is applied at various concentrations to the extracellular solution to determine the concentration-dependent block of the Kv channels. The half-maximal inhibitory concentration (IC₅₀) is then calculated.

Population Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

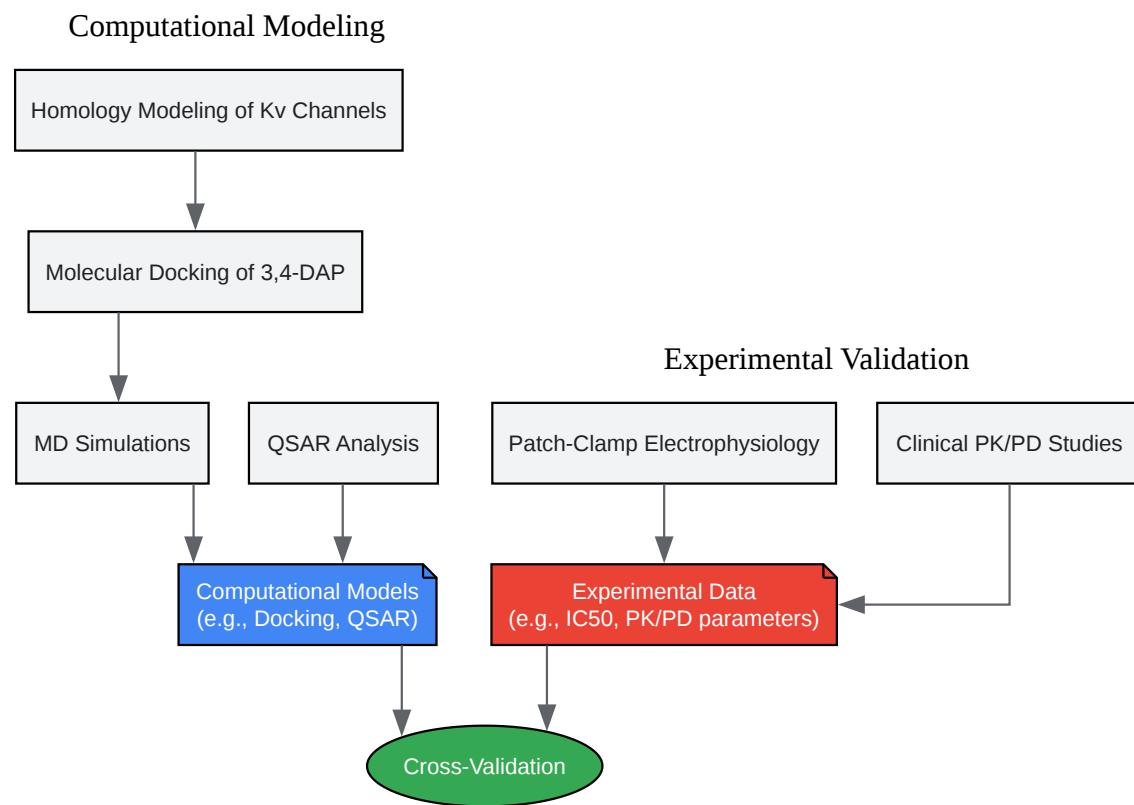
- Data Collection: Plasma concentrations of 3,4-DAP and its metabolite are collected from patients at multiple time points after administration. Pharmacodynamic endpoints (e.g., 3TUG scores) are also measured at corresponding times.
- Model Development: Nonlinear mixed-effects modeling software (e.g., NONMEM) is used to develop the population PK/PD models. Different compartmental models for PK and Emax models for PD are tested to find the best fit for the data.
- Covariate Analysis: The influence of patient-specific factors (covariates) such as body weight, age, and renal function on the PK and PD parameters is evaluated.

Visualizations



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Caption: Signaling pathway of 3,4-Diaminopyridine at the neuromuscular junction.



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Caption: Proposed workflow for cross-validation of experimental and computational data.

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